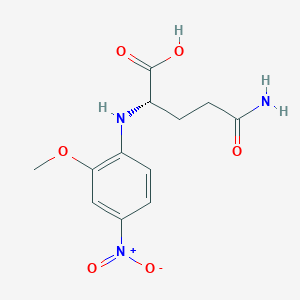
Benzene, 1,1'-(1,2-propadiene-1,3-diyl)bis[4-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] is an organic compound characterized by the presence of two benzene rings connected by a propadiene bridge, with bromine atoms attached to the fourth position of each benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] typically involves the reaction of 4-bromobenzyl chloride with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the propargyl group, forming the desired compound. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming the corresponding hydrocarbon.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbons with the bromine atoms replaced by hydrogen.
Substitution: Compounds with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. The propadiene bridge allows for flexibility in the molecule, enabling it to interact with various biological targets. Pathways involved in its mechanism of action include the formation of reactive intermediates that can modify cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a propanediyl bridge instead of a propadiene bridge.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Contains a butadiyne bridge, providing different electronic properties.
Uniqueness
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] is unique due to its propadiene bridge, which imparts distinct electronic and steric properties. This structural feature allows for unique reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
144345-78-8 |
|---|---|
Formule moléculaire |
C15H10Br2 |
Poids moléculaire |
350.05 g/mol |
InChI |
InChI=1S/C15H10Br2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h2-11H |
Clé InChI |
BXHKLILQPVXGMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C=CC2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)



![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)



